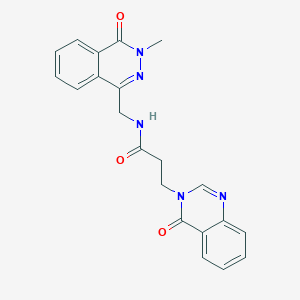![molecular formula C27H28N6O3S B2692753 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 714939-85-2](/img/structure/B2692753.png)
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a benzoxazole derivative . Benzoxazole derivatives have been studied for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives, including this compound, can be confirmed by techniques such as IR, 1H/13C-NMR, and mass spectrometry .科学的研究の応用
Psychopharmacological Applications
Research has explored the psychopharmacological potential of purine-2,6-dione derivatives, focusing on their interaction with serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) due to their significant implications in mood and anxiety disorders. For instance, certain 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives have been identified as potent ligands for these receptors, displaying antidepressant and anxiolytic properties in vivo. Modifications in the arylalkyl/allyl substituent in position 7 of purine-2,6-dione have opened avenues for designing new serotonin ligands, highlighting the compound's relevance in developing psychotropic therapies (Chłoń-Rzepa et al., 2013).
Analgesic Applications
Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, including compounds structurally related to "7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione", has demonstrated significant analgesic and anti-inflammatory effects. These findings suggest the potential of such compounds as new classes of analgesic and anti-inflammatory agents, meriting further pharmacological evaluation (Zygmunt et al., 2015).
Cardiovascular Research
Compounds with the purine-2,6-dione framework have also been synthesized and tested for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. Their interaction with alpha-adrenoreceptors has been examined, identifying certain derivatives with pronounced prophylactic antiarrhythmic and hypotensive activities. This research underscores the potential utility of such compounds in treating cardiovascular conditions (Chłoń-Rzepa et al., 2004).
Applications in Organic Electronics
The benzo[d]oxazole moiety, as part of electron-acceptor building blocks in polymer semiconductors, has been utilized to create materials with very low-lying energy levels for n-type organic thin film transistors. This application demonstrates the relevance of benzo[d]oxazole derivatives in the field of organic electronics, contributing to the development of stable and efficient electron transport materials (Yan, Sun, & Li, 2013).
作用機序
The mechanism of action of benzoxazole derivatives can vary depending on their pharmacological activity. For instance, some benzoxazole derivatives have shown antimicrobial activity, while others have demonstrated anticancer activity . The specific mechanism of action for this compound is not detailed in the available resources.
将来の方向性
特性
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3S/c1-31-23-22(24(34)30-26(31)35)33(15-16-37-27-28-20-9-5-6-10-21(20)36-27)25(29-23)32-13-11-19(12-14-32)17-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3,(H,30,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCUZMOJMFCUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2692670.png)
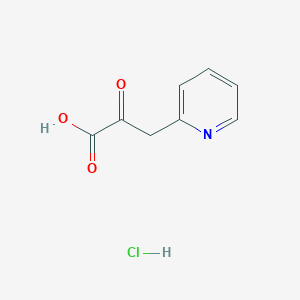
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2692675.png)
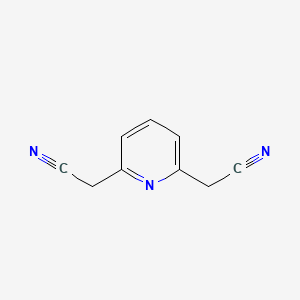
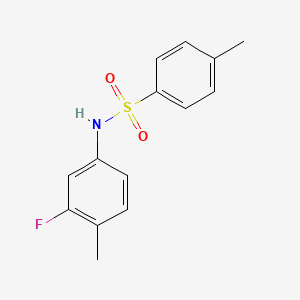

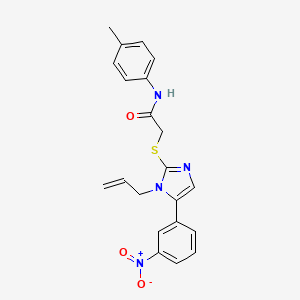
![N-cyclopentyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2692683.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2692689.png)
![N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2692690.png)
![5-acetyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2692691.png)
![3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2692692.png)
